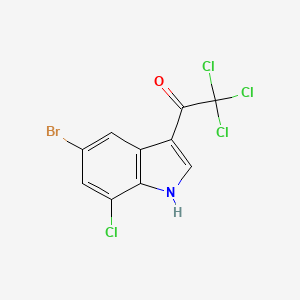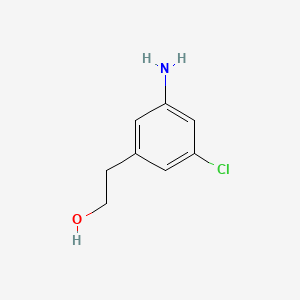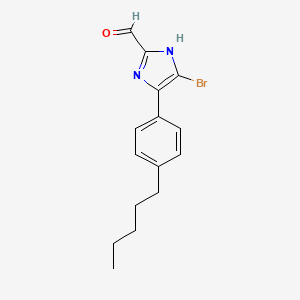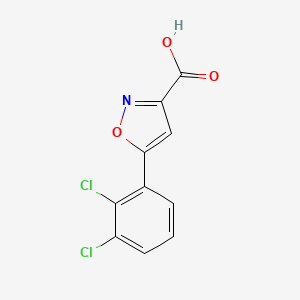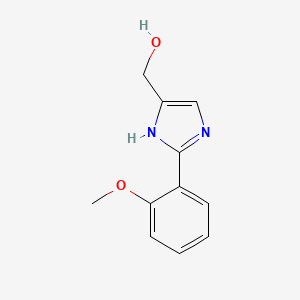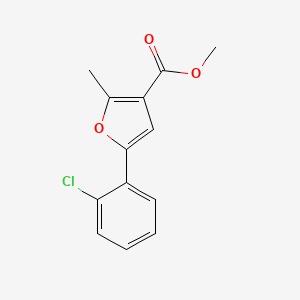
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a specialized organosilicon compound It features a silane group bonded to a naphthyl ring that is partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane typically involves the hydrosilylation of 5,6,7,8-tetrahydro-2-naphthol with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) are used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane involves its interaction with molecular targets through its silane group. The trimethylsilyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. This interaction can influence the physical and chemical properties of the target molecules, leading to enhanced stability, reactivity, or functionality.
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane.
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride (TMSCl) and trimethylsilyl ethylene (TMSE) share similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to its combination of a partially hydrogenated naphthyl ring and a trimethylsilyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H20Si |
|---|---|
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
trimethyl(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C13H20Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
SCNDIOXTBOFCAF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(CCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


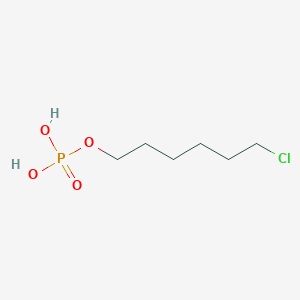
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
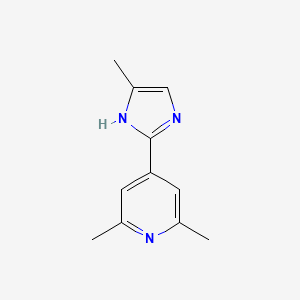
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
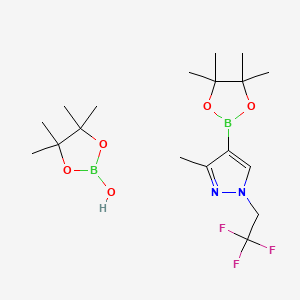
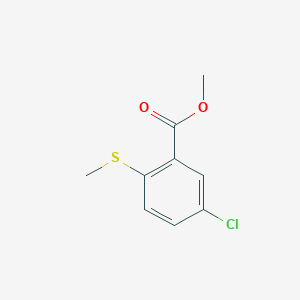
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
